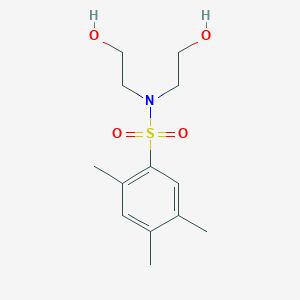
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as BES, is a sulfonamide derivative that has found wide application in scientific research. It is a water-soluble compound that is used as a buffering agent, and it has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
BES acts as a buffering agent by accepting or donating protons in response to changes in pH. It has a pKa of 7.5, which means that it is most effective as a buffer at physiological pH. BES has been shown to be a more effective buffer than other commonly used buffering agents such as HEPES and Tris.
Biochemical and Physiological Effects:
BES has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. BES has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, BES has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BES as a buffering agent is its effectiveness at physiological pH. It is also a water-soluble compound, which makes it easy to use in experiments. However, BES has some limitations. It has been shown to be toxic to some cell types at high concentrations, and it can interfere with the activity of some enzymes.
Direcciones Futuras
There are several future directions for research on BES. One area of interest is its potential as a therapeutic agent. BES has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to explore its potential as a drug. Another area of interest is the development of new buffering agents that are more effective than BES. Finally, further research is needed to understand the mechanism of action of BES and its effects on biological systems.
Métodos De Síntesis
BES can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with diethanolamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
BES has found wide application in scientific research as a buffering agent. It is commonly used in electrophysiology experiments to maintain a stable pH in the extracellular solution. BES has also been used in studies on the effects of pH on the activity of enzymes and other biological molecules.
Propiedades
Fórmula molecular |
C13H21NO4S |
|---|---|
Peso molecular |
287.38 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-10-8-12(3)13(9-11(10)2)19(17,18)14(4-6-15)5-7-16/h8-9,15-16H,4-7H2,1-3H3 |
Clave InChI |
LKRYXONQXIWLER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCO)CCO)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCO)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















